molecular formula C6H7N3O B13092775 (Z)-1-(Pyrimidin-2-yl)ethanone oxime

(Z)-1-(Pyrimidin-2-yl)ethanone oxime

Cat. No.: B13092775
M. Wt: 137.14 g/mol
InChI Key: XJYKGFXWZAXNBO-UITAMQMPSA-N
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Description

(Z)-1-(Pyrimidin-2-yl)ethanoneoxime is an organic compound characterized by the presence of a pyrimidine ring attached to an ethanoneoxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime typically involves the reaction of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Dissolve pyrimidine-2-carbaldehyde in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base such as sodium acetate.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: While specific industrial production methods for (Z)-1-(Pyrimidin-2-yl)ethanoneoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyrimidine derivatives.

Scientific Research Applications

(Z)-1-(Pyrimidin-2-yl)ethanoneoxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime.

    Pyrimidine-2-ylamine: Another derivative of pyrimidine with different functional groups.

    Pyrimidine-2-ylmethanol: A compound with a hydroxyl group instead of an oxime group.

Uniqueness: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NZ)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5-

InChI Key

XJYKGFXWZAXNBO-UITAMQMPSA-N

Isomeric SMILES

C/C(=N/O)/C1=NC=CC=N1

Canonical SMILES

CC(=NO)C1=NC=CC=N1

Origin of Product

United States

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